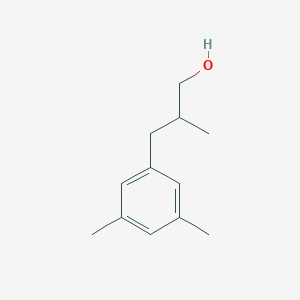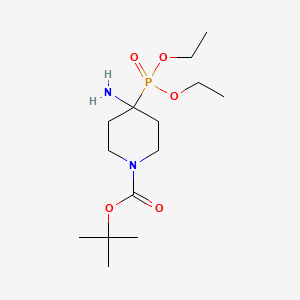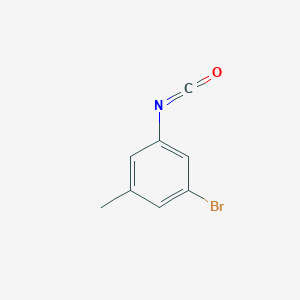
1-Bromo-3-isocyanato-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-isocyanato-5-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It features a benzene ring substituted with a bromine atom, an isocyanate group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isocyanato-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the bromination of 3-methylbenzene (m-xylene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 1-bromo-3-methylbenzene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like bromine and phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-isocyanato-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction Reactions: The methyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted derivatives with various functional groups.
- Urethanes and ureas from addition reactions.
- Carboxylic acids or alkanes from oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-isocyanato-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-bromo-3-isocyanato-5-methylbenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles to form stable adducts. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methylbenzene: Lacks the isocyanate group, making it less reactive towards nucleophiles.
1-Isocyanato-3-methylbenzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-Bromo-2-isocyanato-4-methylbenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-Bromo-3-isocyanato-5-methylbenzene is unique due to the presence of both bromine and isocyanate groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
91456-36-9 |
|---|---|
Molekularformel |
C8H6BrNO |
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
1-bromo-3-isocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
PPIJHBFOUYQRLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


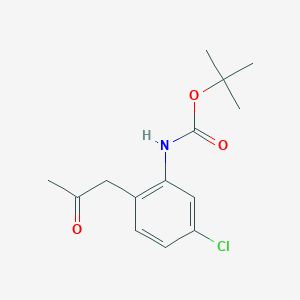
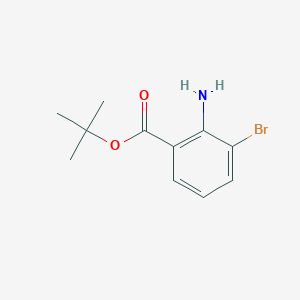
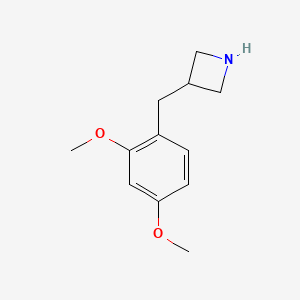
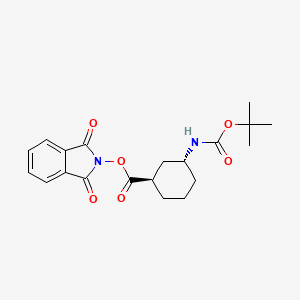
![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
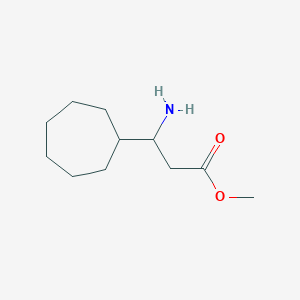
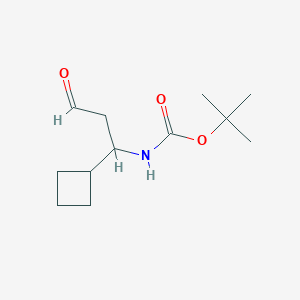
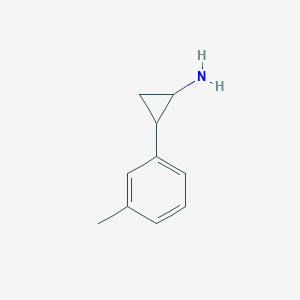
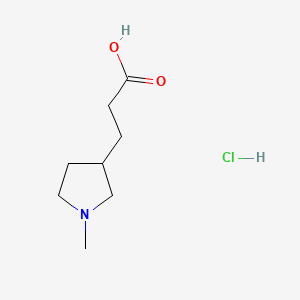
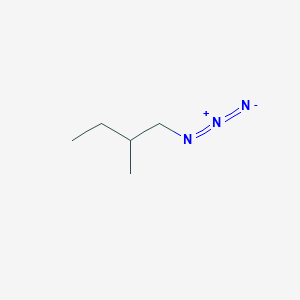
![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)
